The synthesis of 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline typically involves several key steps:
The molecular structure of 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline can be described by its chemical formula with a molecular weight of approximately 235.12 g/mol. The structure features:
The compound's stereochemistry is crucial for its biological activity, with specific configurations at the chiral centers influencing its interaction with biological targets.
1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry, particularly in developing new pharmaceuticals.
The mechanism of action for compounds like 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline primarily relates to their role as angiotensin-converting enzyme inhibitors. This process involves:
This mechanism underscores its therapeutic potential in treating hypertension and related cardiovascular conditions.
The physical and chemical properties of 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline include:
These properties are essential for understanding how the compound behaves in different environments and its suitability for various applications.
The primary applications of 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline include:
The compound is systematically named as 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline, with the Chemical Abstracts Service (CAS) registry number 80629-35-2. This nomenclature explicitly defines two critical stereochemical features:
This stereospecific arrangement is pharmacologically significant, as the compound functions as Captopril Impurity B (EP/BP designation) in pharmaceutical quality control. Alternative chemical names include:
The persistence of these synonyms in pharmacopeial standards underscores its role as a stereochemically defined reference material in angiotensin-converting enzyme (ACE) inhibitor manufacturing.
The compound has a well-defined elemental composition and molecular mass:
Table 1: Fundamental Molecular Properties
Property | Value | Source/Reference |
---|---|---|
Molecular formula | C₉H₁₄BrNO₃ | [1] [3] |
Molecular weight | 264.12 g/mol | [1] [8] |
Melting point | 110–114°C | [2] [9] |
Density (predicted) | 1.555 ± 0.06 g/cm³ | [2] |
Boiling point (predicted) | 425.1 ± 40.0 °C | [2] |
pKa (predicted) | 3.52 ± 0.20 | [2] |
Solubility (25°C) | 5.8 g/L (slightly soluble) | [9] |
The 264.12 g/mol molecular weight reflects the combined mass of the brominated acyl chain and L-proline residue. Predicted physicochemical parameters (density, boiling point, pKa) derive from computational modeling, though experimental validation remains limited. Its slight aqueous solubility aligns with zwitterionic character typical of proline derivatives [2] [9].
While single-crystal X-ray diffraction data remains unreported, experimental and computational studies provide insight into molecular conformation:
Conformational modeling indicates that the (2S)-3-bromo-2-methylpropanoyl group adopts a bent orientation relative to the pyrrolidine ring. This geometry minimizes steric clash between the methyl group and proline Cγ atoms while positioning the bromine atom for potential nucleophilic displacement—a feature exploited in its role as a Captopril synthesis intermediate [6] [8].
Stereochemical inversion profoundly alters physicochemical and biological properties:
Table 2: Stereoisomer Comparative Analysis
Property | 1-[(2S)-3-Bromo-2-methyl-1-oxopropyl]-L-proline | D-Proline Derivatives |
---|---|---|
Configuration at Proline C2 | L-(S) | D-(R) |
Biological Activity | Captopril impurity; ACE synthesis intermediate | β-hairpin peptide stabilizers [4] |
Peptide Conformation | Adopts polyproline type-II helices | Induces kinks in β-sheet structures [4] |
Synthesis Utility | Key chiral intermediate for ACE inhibitors | Chiral auxiliaries in asymmetric synthesis [8] |
Representative Compound | Captopril EP Impurity B (80629-35-2) | D-Proline-containing MAX1 peptides [4] |
This stereochemical divergence underpins distinct roles: The title compound serves as a pharmaceutical impurity reference and synthesis intermediate, while D-proline analogs enable engineered peptide architectures [4] [8].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8